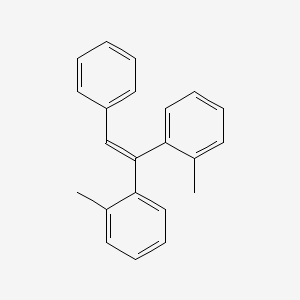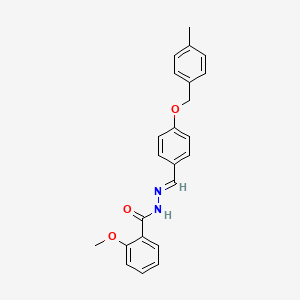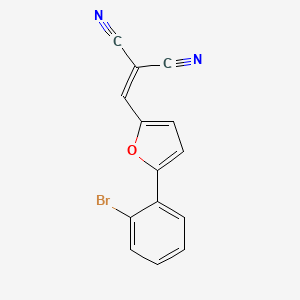
2-((5-(2-Bromophenyl)furan-2-yl)methylene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(2-Bromophenyl)furan-2-yl)methylene)malononitrile is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a bromophenyl group attached to a furan ring, which is further connected to a malononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-Bromophenyl)furan-2-yl)methylene)malononitrile typically involves the condensation of 2-bromobenzaldehyde with malononitrile in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol, and a base like sodium ethoxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-((5-(2-Bromophenyl)furan-2-yl)methylene)malononitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The furan ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The malononitrile moiety can participate in further condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different furan derivatives .
Scientific Research Applications
2-((5-(2-Bromophenyl)furan-2-yl)methylene)malononitrile has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is investigated for its use in organic electronics, such as organic solar cells and light-emitting diodes (LEDs), due to its unique electronic properties.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules that can be used in biological studies.
Mechanism of Action
The mechanism of action of 2-((5-(2-Bromophenyl)furan-2-yl)methylene)malononitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. In medicinal chemistry, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the bromophenyl and furan moieties suggests potential interactions with aromatic and hydrophobic regions of target proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(4-Methoxyphenyl)furan-2-yl)methylene)malononitrile
- 2-((5-(4-Diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile
- 2-Amino-4-benzoyl-5-(4-bromophenyl)furan-3-carbonitrile
Uniqueness
2-((5-(2-Bromophenyl)furan-2-yl)methylene)malononitrile is unique due to the presence of the bromophenyl group, which can undergo various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. Additionally, the combination of the furan ring and malononitrile moiety imparts unique electronic properties that are valuable in materials science .
Properties
CAS No. |
676474-43-4 |
|---|---|
Molecular Formula |
C14H7BrN2O |
Molecular Weight |
299.12 g/mol |
IUPAC Name |
2-[[5-(2-bromophenyl)furan-2-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C14H7BrN2O/c15-13-4-2-1-3-12(13)14-6-5-11(18-14)7-10(8-16)9-17/h1-7H |
InChI Key |
OBCJEFHJTRAZII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


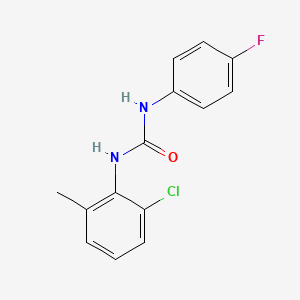

![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B11940225.png)

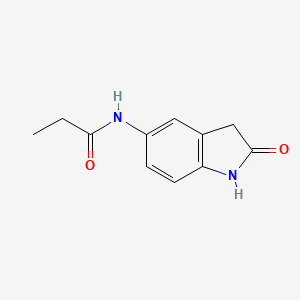
![(1S,6S)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene](/img/structure/B11940247.png)

